N'-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-naphthalen-1-ylethyl]-N'-(4-methyl-2-nitrophenyl)oxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N4O4/c1-15-11-12-19(20(13-15)27(30)31)25-23(29)22(28)24-14-21(26(2)3)18-10-6-8-16-7-4-5-9-17(16)18/h4-13,21H,14H2,1-3H3,(H,24,28)(H,25,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFNYSCCTQQKSFP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C(=O)NCC(C2=CC=CC3=CC=CC=C32)N(C)C)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide typically involves multiple steps. One common method includes the reaction of 2-(dimethylamino)ethylamine with 1-naphthaldehyde to form an intermediate Schiff base. This intermediate is then reacted with 4-methyl-2-nitrobenzoyl chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N’-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can convert the nitro group to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of naphthoquinones and nitrobenzene derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of various substituted ethanediamides.
Scientific Research Applications
N’-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moiety.
Medicine: Explored for its potential as an anticancer agent and in drug delivery systems.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism of action of N’-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide involves its interaction with specific molecular targets. The dimethylamino group can interact with nucleophilic sites, while the naphthalene ring can participate in π-π stacking interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Substituent Effects: Naphthalen-1-yl vs. 4-Methylphenyl
A closely related compound, N'-[2-(dimethylamino)-2-(4-methylphenyl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide (), substitutes the naphthalen-1-yl group with a smaller 4-methylphenyl group. Key differences include:
- Molecular Weight : The naphthalene analog has a higher molecular weight (~408 g/mol vs. 384.43 g/mol in ), which may reduce solubility but enhance π-π stacking in hydrophobic environments.
- Aromatic Interactions: The naphthalen-1-yl group’s extended conjugated system could improve binding to aromatic-rich biological targets (e.g., DNA or enzyme active sites) compared to the mono-substituted phenyl group .
Table 1: Substituent Comparison
| Feature | Target Compound (Naphthalen-1-yl) | Analog (4-Methylphenyl) |
|---|---|---|
| Aromatic System | Bicyclic naphthalene | Monocyclic phenyl |
| Molecular Weight (g/mol) | ~408 | 384.43 |
| Hypothesized Solubility | Lower | Higher |
Role of Dimethylamino Groups in Bioactivity
highlights that dimethylaminoethyl substitutions in naphthalimide derivatives (e.g., compound 3a) significantly enhance anticancer activity, with IC50 values of 0.69 μM against HeLa cells. The dimethylamino group’s protonation at physiological pH may facilitate cell membrane penetration or electrostatic interactions with DNA. However, the target compound’s ethanediamide scaffold differs from naphthalimides, suggesting divergent mechanisms. For example, the ethanediamide’s dual amide bonds may confer rigidity or hydrogen-bonding capacity absent in naphthalimides .
Nitro Group Conformation and Stability
In the target compound, the 2-nitro group’s orientation may similarly affect interactions with biological targets. Additionally, nitro groups are prone to metabolic reduction, which could convert the nitro moiety to an amine, altering toxicity or activity profiles .
Thiourea Derivatives with Naphthalen-1-yl Groups
lists thiourea analogs (e.g., C29H31N3S) containing naphthalen-1-yl and dimethylamino groups. These compounds, stored at 0–6°C, suggest sensitivity to thermal degradation.
Spiro and Heterocyclic Derivatives
describes spiro indoline-pyrrolidinone compounds with dimethylamino and naphthalen-2-yl groups. Unlike the target compound’s linear structure, spiro systems enforce three-dimensional conformations, which may improve selectivity for complex binding pockets. The naphthalen-1-yl substitution in the target compound could offer steric advantages over naphthalen-2-yl in planar interactions .
Biological Activity
N'-[2-(dimethylamino)-2-(naphthalen-1-yl)ethyl]-N-(4-methyl-2-nitrophenyl)ethanediamide, often referred to as a novel compound in pharmacological research, exhibits significant biological activity that warrants detailed examination. This compound is characterized by its unique structural components, which contribute to its interaction with biological systems.
Chemical Structure
The chemical structure of the compound can be represented as follows:
This structure includes a dimethylamino group, a naphthalene moiety, and a nitrophenyl group, which are critical for its biological interactions.
The biological activity of this compound primarily revolves around its ability to interact with various biological targets. Preliminary studies suggest that it may act as an inhibitor of specific enzymes or receptors involved in cellular signaling pathways. This section explores key findings from recent research.
Biological Activity Overview
- Antitumor Activity :
- Neuroprotective Effects :
- Antimicrobial Properties :
Case Studies
Several case studies have been conducted to evaluate the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Antitumor Effects | Showed 50% reduction in cell viability at concentrations above 10 µM in breast cancer cell lines. |
| Study 2 | Neuroprotection | Demonstrated significant reduction in reactive oxygen species (ROS) levels in neuronal cultures treated with the compound. |
| Study 3 | Antimicrobial Activity | Exhibited minimum inhibitory concentration (MIC) values ranging from 5 to 20 µg/mL against tested bacterial strains. |
Research Findings
Recent research highlights several key findings regarding the biological activity of this compound:
- Inhibition of Enzymatic Activity : The compound has been identified as a potent inhibitor of certain enzymes involved in metabolic pathways, which may contribute to its therapeutic effects .
- Structure-Activity Relationship (SAR) : Variations in the chemical structure have been explored to optimize potency and selectivity. Modifications to the naphthalene moiety were found to enhance inhibitory effects on target enzymes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
